molecular formula C18H15FN2O3 B2875444 2-(2-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034229-10-0

2-(2-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2875444
CAS No.: 2034229-10-0
M. Wt: 326.327
InChI Key: HGCUUZLMDDBOMW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034229-10-0) is a synthetic small molecule with a molecular formula of C18H15FN2O3 and a molecular weight of 326.32 g/mol. This acetamide derivative is composed of a multifunctional scaffold featuring a 2-fluorophenoxy ether group linked via an acetamide bridge to a hybrid heteroaromatic system containing both pyridine and furan rings. This specific molecular architecture, particularly the incorporation of privileged heterocyclic structures like the furan and pyridine, is frequently explored in medicinal chemistry for the development of novel bioactive compounds . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Its structural characteristics suggest potential utility as a key intermediate in organic synthesis or as a pharmacologically relevant scaffold for investigating new therapeutic agents. Heterocycles such as furan and pyridine are common in pharmaceuticals and agrochemicals, often contributing to desired physicochemical properties and biological activity . Researchers can utilize this compound in various applications, including but not limited to, structure-activity relationship (SAR) studies, as a building block for the synthesis of more complex molecules, or in high-throughput screening assays to identify potential leads for drug discovery. The presence of the acetamide functionality makes it a suitable candidate for further chemical modifications. Proper handling procedures should be observed, and the material should be stored under recommended conditions to ensure stability.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-16-3-1-2-4-17(16)24-12-18(22)21-9-13-7-15(10-20-8-13)14-5-6-23-11-14/h1-8,10-11H,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUUZLMDDBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide, with the molecular formula C18H15FN2O3 and a molecular weight of 326.327 g/mol, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound features a complex structure that includes a fluorophenoxy group and a pyridinyl-furan moiety, which may contribute to its biological properties. The following table summarizes its key chemical characteristics:

PropertyDetails
Molecular Formula C18H15FN2O3
Molecular Weight 326.327 g/mol
CAS Number 2034248-38-7
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

  • Anti-inflammatory Activity : Early research indicates that similar compounds with furan and pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory properties for this compound as well.
  • Anticancer Properties : The compound's structure is reminiscent of other known anticancer agents, which have shown efficacy in inducing apoptosis in cancer cell lines. For example, studies on related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating a need for further investigation into the specific cytotoxic effects of this compound.

Biological Activity Studies

Several studies have investigated the biological activities of compounds similar to this compound. Here are some notable findings:

Case Study: Anti-Cancer Activity

A recent study evaluated the anticancer activity of structurally similar compounds in vitro. The results showed that compounds with similar functionalities exhibited significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 20 to 50 μM .

Table: Comparative IC50 Values of Related Compounds

Compound NameIC50 (μM)Cell Line
Compound A (related structure)25 ± 5MCF7
Compound B (related structure)45 ± 10U87 glioblastoma
This compound TBDTBD

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential roles in treating inflammatory diseases and cancers. The dual functionality suggested by its structural components could allow it to target multiple pathways involved in disease processes.

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